molecular formula C12H14N2O3 B2744917 Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate CAS No. 910443-39-9

Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate

Cat. No. B2744917
CAS RN: 910443-39-9
M. Wt: 234.255
InChI Key: AJPYCOBVPXMNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate” is a chemical compound that falls under the category of heterocyclic organic compounds . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecule has a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the molecule’s three-dimensional (3D) coverage .

Scientific Research Applications

Synthesis and Biological Evaluation

Research on related compounds emphasizes their synthesis for potential antibacterial applications. For example, a study describes the synthesis of derivatives bearing the pyrrolidine ring and methylamino residues, highlighting moderate to good antibacterial activity against gram-positive and gram-negative bacteria (Devi et al., 2018). Similarly, novel antimicrobial agents have been synthesized, showing good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring in their structure (Hublikar et al., 2019).

Spectroscopic Properties and Quantum Mechanical Study

The spectroscopic properties of similar compounds have been investigated to understand their chemical behavior better. One study explored the spectroscopic properties using FT-IR, NMR, and UV techniques, alongside quantum chemical methods, providing a foundation for further chemical research and application (Devi, Bishnoi, & Fatma, 2020).

Application in Heterocyclic Chemistry

Research also delves into the use of related compounds in synthesizing novel heterocycles. For instance, a study on α-amino acid derived enaminones highlights their role in synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, showcasing the potential for creating diverse chemical structures (Grošelj et al., 2013).

Antitumor Evaluation

Another area of interest is the antitumor evaluation of related compounds. A study focused on acenaphtho[1,2-b]pyrrole-carboxylic acid esters, revealing their cytotoxicity against cancer cell lines and highlighting the therapeutic potential of such compounds (Liu et al., 2006).

Future Directions

The pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research to design new pyrrolidine compounds with different biological profiles . Therefore, “Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate” and similar compounds may have potential applications in the development of new drugs.

properties

IUPAC Name

methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-12(16)10-5-11(15)14(8-10)7-9-3-2-4-13-6-9/h2-4,6,10H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPYCOBVPXMNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.